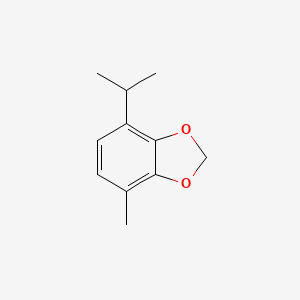![molecular formula C28H21N B14463707 9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole CAS No. 73813-92-0](/img/structure/B14463707.png)
9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole typically involves the reaction of fluorenone derivatives with carbazole under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between fluorenone and carbazole in a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions often include the presence of a catalytic amount of glacial acetic acid to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene moiety to fluorenyl.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the carbazole and fluorenylidene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and substituted carbazole derivatives .
Aplicaciones Científicas De Investigación
9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mecanismo De Acción
The mechanism of action of 9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death in cancer cells . Additionally, it can interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 9-fluorenylideneacetate: This compound shares a similar fluorenylidene structure but differs in its ester functional group.
1-(9-Methyl-9H-fluoren-2-yl)-ethanone: This compound has a similar fluorenyl core but with different substituents.
1-(7-Acetyl-9-ethyl-9H-fluoren-2-yl)-ethanone: Another fluorenyl derivative with distinct functional groups.
Uniqueness
9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole is unique due to its combination of carbazole and fluorenylidene moieties, which impart distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry.
Propiedades
Número CAS |
73813-92-0 |
|---|---|
Fórmula molecular |
C28H21N |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
9-ethyl-1-(fluoren-9-ylidenemethyl)carbazole |
InChI |
InChI=1S/C28H21N/c1-2-29-27-17-8-7-15-24(27)25-16-9-10-19(28(25)29)18-26-22-13-5-3-11-20(22)21-12-4-6-14-23(21)26/h3-18H,2H2,1H3 |
Clave InChI |
BTPLPDOCRAVOCU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C3=CC=CC(=C31)C=C4C5=CC=CC=C5C6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3',4'-Dimethoxy-2,5-dihydro[1,1'-biphenyl]-4(3H)-one](/img/structure/B14463629.png)
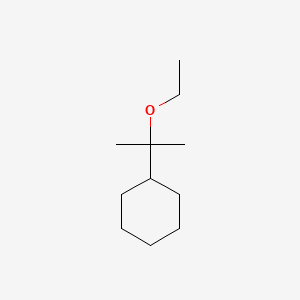
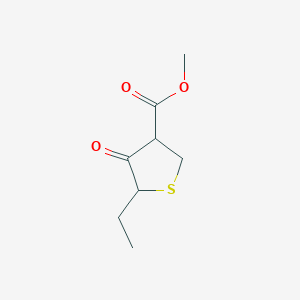
![Triphenyl[2-(trimethylsilyl)phenyl]stibanium chloride](/img/structure/B14463656.png)

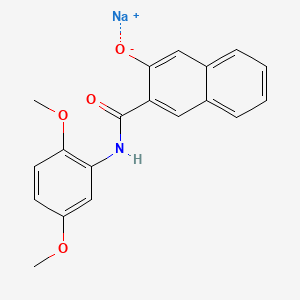
![5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol](/img/structure/B14463678.png)
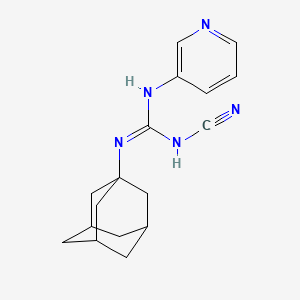
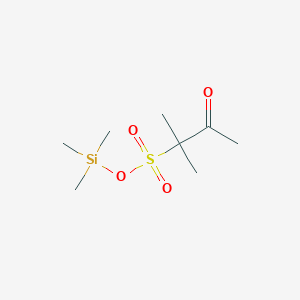
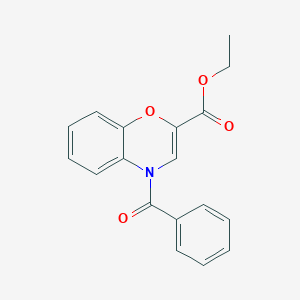
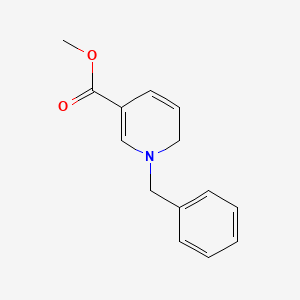
![2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol)](/img/structure/B14463696.png)
